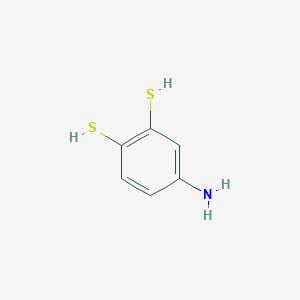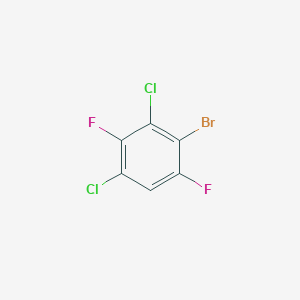
1-Bromo-2,5-difluoro-4,6-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-difluoro-4,6-dichlorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and chlorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene typically involves halogenation reactions. One common method is the bromination of 2,5-difluoro-4,6-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation, where the aromatic ring is attacked by electrophiles.
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides with aluminum chloride for Friedel-Crafts acylation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives.
Reduction: Products include the corresponding dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-difluoro-4,6-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Environmental Chemistry: The compound is studied for its behavior and transformation in the environment, particularly in the context of halogenated organic pollutants.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing effects of the fluorine and chlorine atoms influence the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparison with Similar Compounds
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2,4-dichlorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
Comparison: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene is unique due to the specific arrangement of its halogen substituents, which imparts distinct chemical properties Compared to 1-Bromo-2,4-difluorobenzene, the presence of additional chlorine atoms in this compound can lead to different reactivity patterns and applications
Properties
Molecular Formula |
C6HBrCl2F2 |
|---|---|
Molecular Weight |
261.88 g/mol |
IUPAC Name |
4-bromo-1,3-dichloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-3(10)1-2(8)6(11)5(4)9/h1H |
InChI Key |
SKZKFZSXBBNZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


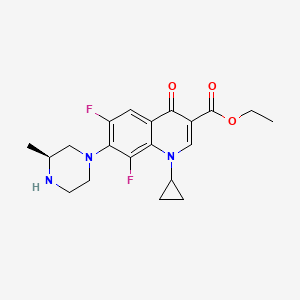

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
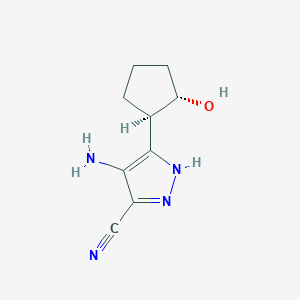
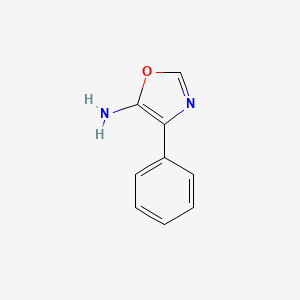
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
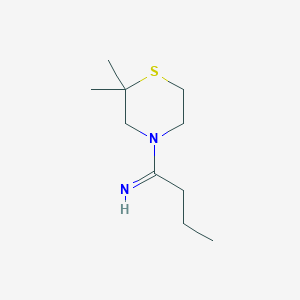
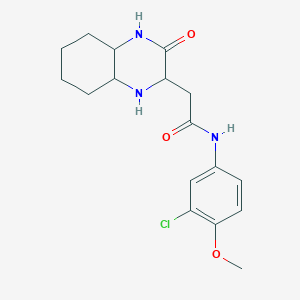
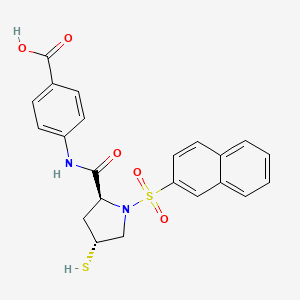
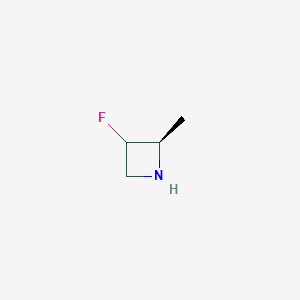
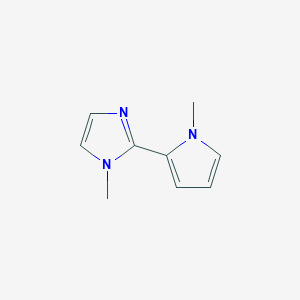
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
